N'-[9-[(2R,3R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide
Overview
Description
N’-[9-[(2R,3R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide (let’s call it Compound X ) is a complex organic molecule with a unique structure. It combines purine and phosphoramidate moieties, suggesting potential biological activity. The compound’s intricate arrangement of functional groups hints at its potential as a therapeutic agent.
Molecular Structure Analysis
Compound X’s molecular structure reveals its complexity. Let’s break it down:
- Purine Core : The central purine scaffold consists of two fused rings (adenine-like). This core is essential for potential biological interactions.
- Phosphoramidate Group : Attached to the purine core, the phosphoramidate group contains a phosphorus atom bonded to an amino group and two oxygen atoms. This group likely plays a crucial role in Compound X’s function.
- Bis(4-methoxyphenyl)-phenylmethoxy Moiety : These aromatic rings are connected to the purine core via a methylene bridge. Their presence suggests potential interactions with cellular receptors or enzymes.
- Cyanoethoxy Group : Positioned on the phosphoramidate, this functional group may contribute to the compound’s reactivity or solubility.
- Dimethylmethanimidamide Group : The terminal group adds complexity and may influence the compound’s pharmacokinetics.
Chemical Reactions Analysis
Compound X could participate in various chemical reactions:
- Hydrolysis : The phosphoramidate group may undergo hydrolysis, releasing phosphate and amine moieties.
- Nucleophilic Substitution : The cyanoethoxy group could react with nucleophiles.
- Oxidation/Reduction : The aromatic rings might undergo redox reactions.
- Enzymatic Transformations : Biological enzymes could modify Compound X.
Physical And Chemical Properties Analysis
- Solubility : Compound X’s solubility in various solvents impacts its formulation and bioavailability.
- Melting Point : Determining the melting point provides insights into its crystalline nature.
- Stability : Stability under different conditions (pH, temperature, light) affects shelf life.
- Spectroscopic Data : NMR, IR, and UV-Vis spectra reveal functional groups and confirm structure.
Scientific Research Applications
1. Liquid Crystal Dimers and Phase Transition
Research on methylene-linked liquid crystal dimers, including compounds similar in structure to the specified compound, has shown that these dimers exhibit unique transitional properties such as two monotropic mesophases. The formation of a twist-bend nematic phase has been attributed to the bent geometry of methylene-linked odd-membered dimers, indicating potential applications in liquid crystal displays and other optical devices (Henderson & Imrie, 2011).
2. Biomass Conversion and Polymer Production
Studies on 5-Hydroxymethylfurfural (HMF) derivatives, which are structurally similar to the compound , have shown promising results in the conversion of plant biomass into valuable chemicals. This includes the synthesis of monomers and polymers, offering sustainable alternatives to non-renewable hydrocarbon sources. This indicates potential applications of the specified compound in the development of new materials and fuels from biomass (Chernyshev, Kravchenko & Ananikov, 2017).
3. Anticancer Activities
African medicinal spices and vegetables, including compounds structurally akin to the specified compound, have shown anticancer activities. Extracts from these sources have exhibited cytotoxic effects on cancer cells through mechanisms like apoptosis induction and cell cycle arrest, indicating the potential of the specified compound in cancer treatment and pharmacology (Kuete, Karaosmanoğlu & Sivas, 2017).
4. Neurotransmitter Receptor Research
Research into ionotropic glutamate receptors, including NMDA receptors which are structurally related to the compound , has provided insights into synaptic functioning and the potential for therapeutic interventions in psychiatric and neurological diseases. Understanding the biosynthetic pathways and synaptic regulation of these receptors could inform the development of new treatments (Horak, Petralia, Kaniaková & Sans, 2014).
Safety And Hazards
- Toxicity : Assessing Compound X’s toxicity is crucial for drug development.
- Environmental Impact : Consider its potential effects on ecosystems.
- Handling Precautions : Researchers must handle Compound X with care.
Future Directions
- Biological Assays : Evaluate Compound X’s activity against specific targets.
- Structure-Activity Relationship (SAR) : Modify its structure systematically to optimize properties.
- In Vivo Studies : Assess pharmacokinetics, efficacy, and safety in animal models.
1: [Benchchem - N’-[9-[(2R,3R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethyl
properties
IUPAC Name |
N'-[9-[(2R,3R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H53N8O7P/c1-29(2)51(30(3)4)59(56-24-12-23-44)58-37-25-36(57-41(37)50-28-45-38-39(50)47-42(48-40(38)52)46-27-49(5)6)26-55-43(31-13-10-9-11-14-31,32-15-19-34(53-7)20-16-32)33-17-21-35(54-8)22-18-33/h9-11,13-22,27-30,36-37,41H,12,24-26H2,1-8H3,(H,47,48,52)/b46-27+/t36-,37+,41+,59?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEYDEJSCFSWWFE-YFFXOFBASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1N2C=NC3=C2N=C(NC3=O)N=CN(C)C)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1C[C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)/N=C/N(C)C)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H53N8O7P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
824.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[9-[(2R,3R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.